molecular formula C18H15N3O4 B12812387 3-(((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester CAS No. 143603-72-9

3-(((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester

Cat. No.: B12812387
CAS No.: 143603-72-9
M. Wt: 337.3 g/mol
InChI Key: QDPMSHBLIUFLDS-UHFFFAOYSA-N
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Description

3-(((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a nitrophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester typically involves the condensation of 4-nitrobenzaldehyde with 1H-indole-2-carboxylic acid, ethyl ester in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature control).

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

3-(((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the indole core can interact with various biological receptors. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **3-((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, methyl ester
  • **3-((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, propyl ester
  • **3-((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, butyl ester

Uniqueness

The uniqueness of 3-(((4-Nitrophenyl)methylene)amino)-1H-indole-2-carboxylic acid, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

143603-72-9

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

ethyl 3-[(4-nitrophenyl)methylideneamino]-1H-indole-2-carboxylate

InChI

InChI=1S/C18H15N3O4/c1-2-25-18(22)17-16(14-5-3-4-6-15(14)20-17)19-11-12-7-9-13(10-8-12)21(23)24/h3-11,20H,2H2,1H3

InChI Key

QDPMSHBLIUFLDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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